molecular formula C13H19NO4 B389760 Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate CAS No. 1149-23-1

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Cat. No. B389760
CAS RN: 1149-23-1
M. Wt: 253.29g/mol
InChI Key: LJXTYJXBORAIHX-UHFFFAOYSA-N
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Description

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is a heterocyclic compound with the chemical formula C₁₃H₁₉NO₄ . It is also known as the Hantzsch ester . This compound serves as a valuable building block in organic synthesis for the preparation of various biologically active molecules .


Synthesis Analysis

The synthesis of DTP involves the reaction of diethyl acetylenedicarboxylate with 2,6-dimethylpyridine under suitable conditions. The resulting product is the diester of 1,4-dihydropyridine-3,5-dicarboxylic acid. The Hantzsch ester synthesis is a well-established method for accessing DTP and related compounds .


Chemical Reactions Analysis

  • Electrochemical Oxidation : Researchers have studied the mechanism of electrochemical oxidation of DTP in ethanol/water solutions using a glassy carbon electrode .

Scientific Research Applications

Application 1: Organic Synthesis

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is often used as a building block in organic synthesis for the preparation of various biologically active compounds .
  • Methods of Application: The specific methods of application can vary greatly depending on the particular synthesis being performed. As a building block, it would be used in the appropriate step of the synthesis process, under the conditions required for that step .
  • Results or Outcomes: The outcomes of using this compound in organic synthesis would depend on the specific synthesis being performed. It could potentially lead to the creation of a wide variety of biologically active compounds .

Application 2: Electrochemical Studies

  • Scientific Field: Electrochemistry .
  • Summary of the Application: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DTP) was used to study the mechanism of electrochemical oxidation of DTP in ethanol/water solutions on a glassy carbon electrode .
  • Methods of Application: In this application, DTP was dissolved in a solution of ethanol and water. This solution was then subjected to electrochemical oxidation on a glassy carbon electrode .
  • Results or Outcomes: The results of this study would provide insights into the electrochemical behavior of DTP, which could be useful in various applications, such as the development of new electrochemical sensors or devices .

Application 3: Reductive Amination and Conjugate Reduction

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction .
  • Methods of Application: In these reactions, DTP serves as a source of hydrogen. The specific methods of application can vary depending on the particular reaction being performed .
  • Results or Outcomes: The use of DTP in these reactions can lead to the reduction of various types of functional groups, which is a key step in many organic synthesis processes .

Application 4: Transfer Hydrogenations

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: This compound is often used in transfer hydrogenations of activated C=C bonds, C=O bonds in carbonyl compounds, and C=N bonds in imines .
  • Methods of Application: The presence of a Lewis or Brønstedt acid catalyst for further activation of the hydrogen acceptor is often required. In case of chiral catalysts, transfer hydrogenations can occur enantioselectively .
  • Results or Outcomes: The use of this compound in these reactions can lead to the reduction of various types of functional groups, which is a key step in many organic synthesis processes .

Application 5: Formation of Alkyl Radical

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: The formation of an alkyl thianthrenium salt/Hantzsch ester electron donor-acceptor complex enables a photocatalyst- and metal-free generation of an alkyl radical and a subsequent C (sp 3 )-C (sp 3) bond formation with activated olefins .
  • Methods of Application: This protocol tolerates a broad range of functionality and can successfully be used in late-stage functionalization of pharmaceuticals .
  • Results or Outcomes: The results of this study would provide insights into the behavior of this compound, which could be useful in various applications, such as the development of new pharmaceuticals .

Application 6: Asymmetric Reductive 1,2-addition

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: A visible-light-induced cobalt-catalyzed asymmetric reductive 1,2-addition of aryl iodides to aldehydes provides chiral benzyl alcohols in very good yield, and high ee .
  • Methods of Application: This methodology offers mild reaction conditions, good functionality tolerance, excellent enantiocontrol, the avoidance of mass metal wastes, and the use of precious metal catalysts .
  • Results or Outcomes: The use of this compound in these reactions can lead to the production of chiral benzyl alcohols in very good yield, and high ee .

Application 7: Difunctionalization of Alkenes

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: A radical-mediated addition strategy of diazo compounds to diverse alkenes achieves a difunctionalization - either through hydroalkylation by thiol-assisted hydrogen atom transfer (HAT) or formation of azidoalkylation products through an iron catalytic cycle .
  • Methods of Application: This protocol tolerates a broad range of functionality and can successfully be used in late-stage functionalization of pharmaceuticals .
  • Results or Outcomes: The results of this study would provide insights into the behavior of this compound, which could be useful in various applications, such as the development of new pharmaceuticals .

properties

IUPAC Name

diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h14H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXTYJXBORAIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150895
Record name Etidin
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Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

CAS RN

1149-23-1
Record name Hantzsch ester
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